((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride
Description
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Properties
IUPAC Name |
[(3aS,6aR)-3a-(hydroxymethyl)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-2-1-3-9(8,7-12)5-10-4-8;/h10-12H,1-7H2;1H/t8-,9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBFXVRLQUNEU-UFIFRZAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2(C1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CNC[C@@]2(C1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a tetrahydrocyclopenta[c]pyrrole core. Its chemical formula is , and it is characterized by the presence of hydroxymethyl groups that may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Interaction : Similar to other pyrrole derivatives, this compound may interact with tubulin, affecting microtubule dynamics. This interaction can lead to the disruption of mitotic spindle formation, causing cell cycle arrest in cancer cells.
- Enzyme Inhibition : The compound might act as an inhibitor of specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that related pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. IC50 values ranged from 10 nM to 16 nM for effective compounds in this class .
- Xenograft Models : Animal studies indicated promising antitumor effects in xenograft models with minimal toxicity observed at therapeutic doses .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Targeted Enzymes : Research indicates that similar compounds can inhibit key enzymes involved in cancer metabolism and proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in malignant cells.
Case Study 1: Antitumor Efficacy
In a study published in Pharmacology and Therapeutics, NT-7-16 (an optimized pyrrole derivative) showed potent antitumor activity in vitro and in vivo. The study reported that NT-7-16 could overcome drug resistance mechanisms commonly seen in cancer therapies . The findings suggest that this compound may possess similar properties due to structural similarities.
Case Study 2: Microtubule Dynamics
Another investigation focused on the interaction of pyrrole-based compounds with tubulin. The results indicated that these compounds could induce the depolymerization of microtubules and lead to abnormal spindle formation during mitosis . This mechanism is critical for developing new cancer therapies targeting microtubule dynamics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| NT-7-16 | Pyrrole Derivative | 10-16 | Microtubule Depolymerization |
| Combretastatin A-4 | Vascular Disrupting Agent | 20-30 | Microtubule Disruption |
| ((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole) | Cyclopentapyrrole | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing ((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride, and how can purity be optimized?
The synthesis typically involves cyclization of pyrrolidine precursors followed by functionalization with hydroxymethyl groups. For example, analogous bicyclic pyrrolidine derivatives are synthesized via acid-catalyzed cyclization of aminodiol intermediates, with purification achieved using column chromatography (ethyl acetate/hexane gradients) . To optimize purity, recrystallization from polar aprotic solvents (e.g., 2-propanol) is recommended, and reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and stability of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- X-ray Crystallography : Resolves absolute configuration at 3aR and 6aS positions .
- Thermal Analysis : DSC and TGA assess melting points and thermal degradation profiles, critical for storage stability .
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., cellulose derivatives) .
Q. How does stereochemistry at the 3aR and 6aS positions influence the compound’s reactivity or biological activity?
The fused bicyclic system creates a rigid scaffold, where stereochemistry dictates spatial orientation of the hydroxymethyl groups. For example, the 3aR configuration enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), as seen in analogous pyrrolidine derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities based on stereochemical variations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). To reconcile
- Conduct meta-analyses controlling for variables like cell line specificity or buffer composition.
- Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Replicate studies under standardized conditions, as seen in reproducibility frameworks for fluorinated cyclopenta[c]pyrroles .
Q. How can reaction conditions be optimized to minimize side products during hydroxymethyl functionalization?
Side products (e.g., over-alkylation) are mitigated by:
- Temperature Control : Maintain ≤0°C during hydroxymethylation to reduce kinetic byproducts .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity, as demonstrated in similar pyrrole syntheses .
- Stoichiometric Precision : Limit excess reagents (e.g., formaldehyde) to 1.2 equivalents .
Q. What methodologies elucidate the compound’s mechanism of action in modulating enzymatic targets?
- Kinetic Studies : Measure and shifts in enzyme assays (e.g., Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins .
- Molecular Dynamics Simulations : Predict conformational changes in targets upon binding using AMBER or GROMACS .
Q. How does the compound’s stability vary under extreme pH or temperature conditions, and what degradation products form?
- pH Stability : Under acidic conditions (pH <3), the hydroxymethyl groups may undergo hydrolysis to form aldehydes, detectable via LC-MS .
- Thermal Degradation : At >150°C, TGA reveals mass loss corresponding to HCl elimination, forming a dehydrated cyclopenta[c]pyrrole derivative .
- Light Exposure : UV-Vis spectroscopy monitors photodegradation; store in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
